

# An In-depth Technical Guide to the Chemical Properties and Structure of (-)-α-Pinene

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Compound of Interest		
Compound Name:	(-)-alpha-Pinene	
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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key biological activities of (-)- $\alpha$ -Pinene. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

#### **Chemical Structure and Identification**

(-)- $\alpha$ -Pinene, a bicyclic monoterpene, is the (1S,5S) enantiomer of  $\alpha$ -pinene. Its structure consists of a reactive four-membered ring fused to a six-membered ring containing a double bond.[1][2] This strained ring system is key to its chemical reactivity.[1]

IUPAC Name: (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene[1][3]

CAS Number: 7785-26-4[1][4][5]

Chemical Formula: C10H16[1][3][4]

Molecular Weight: 136.23 g/mol [3][4]

SMILES: C[C@H]1C[C@H]2/C=C(\C)/C1C2(C)C

InChl Key: GRWFGVWFFZKLTI-IUCAKERBSA-N[1]



dot graph structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=440968&t=l"]; a[label=""]; } . Caption: Chemical structure of (-)- $\alpha$ -Pinene.

## **Physicochemical Properties**

The physical and chemical properties of (-)- $\alpha$ -Pinene are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[1][6]
Odor	Characteristic pine-like, turpentine odor	[6][7]
Density	0.858 g/mL at 20 °C	[1]
Boiling Point	155 °C	[1][6]
Melting Point	-62.80 °C	[1]
Optical Rotation [α]D	-51.28° (neat)	[8]
Flash Point	33 °C (91 °F)	[6][9]
Vapor Pressure	4.75 mmHg at 25 °C	[6]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.	[6][10][11]

#### **Spectroscopic Data**

Spectroscopic data is essential for the identification and structural elucidation of (-)- $\alpha$ -Pinene.

#### <sup>13</sup>C NMR Spectroscopy

The  $^{13}$ C NMR spectrum of (-)- $\alpha$ -Pinene in CDCl<sub>3</sub> shows the following characteristic chemical shifts (ppm): 144.5, 116.1, 47.2, 40.9, 38.0, 31.5, 31.3, 26.4, 23.0, 20.8.[3]

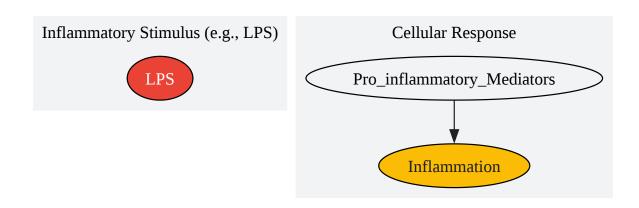


#### **Biological Activity and Signaling Pathways**

(-)- $\alpha$ -Pinene exhibits a range of biological activities, with its anti-inflammatory and acetylcholinesterase inhibitory effects being of significant interest in drug development.

#### **Anti-Inflammatory Activity**

(-)- $\alpha$ -Pinene has demonstrated anti-inflammatory properties through the modulation of key signaling pathways. It has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF- $\kappa$ B) pathway.[5][10][12] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF- $\alpha$ , as well as enzymes like iNOS and COX-2.[5][12]

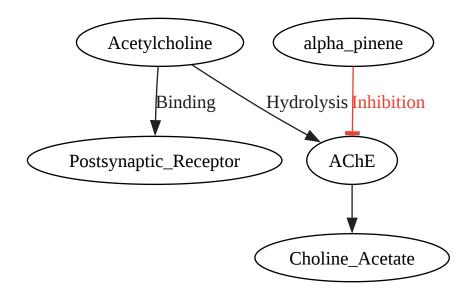


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#### **Acetylcholinesterase Inhibition**

(-)- $\alpha$ -Pinene acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][11] This inhibitory action is thought to occur through interaction with the peripheral anionic site of the enzyme.[1] By inhibiting AChE, (-)- $\alpha$ -Pinene can increase acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.





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#### **Experimental Protocols**

Detailed experimental protocols are critical for the accurate characterization of (-)- $\alpha$ -Pinene.

#### **Determination of Physical Properties**

Boiling Point: The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus. A small sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

Melting Point: For determining the melting point, a capillary tube is filled with a small amount of the solidified sample. The tube is then placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Optical Rotation: The specific rotation is measured using a polarimeter. A solution of known concentration of (-)- $\alpha$ -Pinene in a suitable solvent (e.g., ethanol) is prepared and placed in a polarimeter tube of a specific length. The angle of rotation of plane-polarized light is measured, and the specific rotation is calculated using the formula: [ $\alpha$ ] =  $\alpha$  / (I × c), where  $\alpha$  is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL.

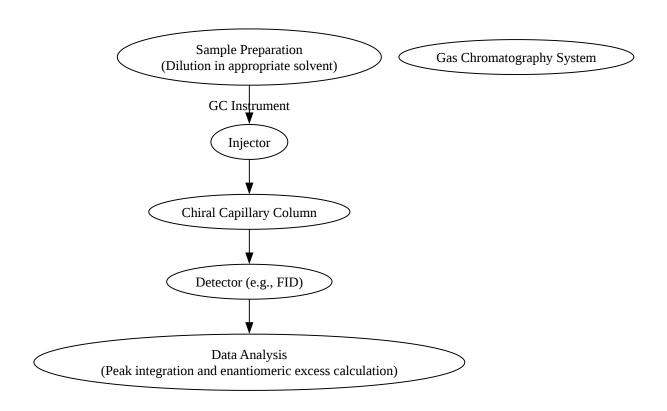
#### **Spectroscopic Analysis**



Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of (-)-α-Pinene is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure and purity of the compound. For quantitative analysis by <sup>1</sup>H NMR, a known amount of an internal standard is added to the sample.[13][14]

#### **Chiral Separation**

Gas Chromatography (GC): The enantiomeric purity of (-)- $\alpha$ -Pinene can be determined by chiral gas chromatography. A capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative) is used.[15][16] The sample is injected into the GC, and the enantiomers are separated based on their differential interactions with the chiral stationary phase, resulting in different retention times. The relative peak areas of the enantiomers are used to calculate the enantiomeric excess.





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